1H-2-Benzopyran-1-one, 3,4-dihydro-3-undecyl-
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Overview
Description
1H-2-Benzopyran-1-one, 3,4-dihydro-3-undecyl- is an organic compound belonging to the class of dihydroisocoumarins This compound is characterized by a benzopyran ring system with an undecyl substituent at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzopyran-1-one, 3,4-dihydro-3-undecyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenolic compounds with cyclic anhydrides, followed by hydrogenation to introduce the undecyl group. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-2-Benzopyran-1-one, 3,4-dihydro-3-undecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, quinones, and dihydro compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-2-Benzopyran-1-one, 3,4-dihydro-3-undecyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-1-one, 3,4-dihydro-3-undecyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-: Known for its antimicrobial properties.
1H-2-Benzopyran-1-one, 3,4-dihydro-6-hydroxy-8-methoxy-3-methyl-: Studied for its potential anti-inflammatory effects.
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-: Investigated for its antioxidant activity.
Uniqueness
1H-2-Benzopyran-1-one, 3,4-dihydro-3-undecyl- is unique due to its undecyl substituent, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities and industrial uses.
Properties
CAS No. |
210560-76-2 |
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Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
3-undecyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-14-18-16-17-13-11-12-15-19(17)20(21)22-18/h11-13,15,18H,2-10,14,16H2,1H3 |
InChI Key |
VJQROBIGBBHPEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1CC2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
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